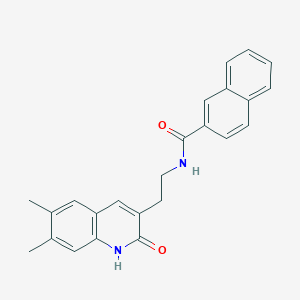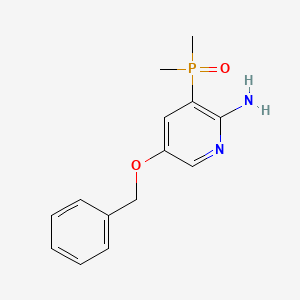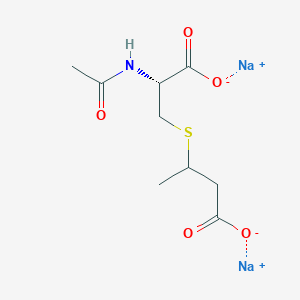
N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt is a chemical compound with a complex structure that includes an acetyl group, a carboxylic acid group, and a cysteine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt typically involves multiple steps, starting with the preparation of the L-cysteine derivative. The acetylation of L-cysteine is followed by the introduction of the 3-carboxy-1-methylpropyl group. The final step involves the formation of the disodium salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time to achieve the desired product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like halides or amines. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups.
科学研究应用
N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a precursor for biologically active compounds.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
作用机制
The mechanism by which N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can modulate redox states within cells, influence enzyme activity, and participate in signaling pathways. Its ability to form disulfide bonds and interact with thiol groups is crucial to its biological activity.
相似化合物的比较
Similar Compounds
N-Acetyl-L-cysteine: A related compound with similar antioxidant properties but lacking the 3-carboxy-1-methylpropyl group.
S-Carboxymethyl-L-cysteine: Another derivative of L-cysteine with a carboxymethyl group instead of the acetyl and 3-carboxy-1-methylpropyl groups.
Uniqueness
N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C9H13NNa2O5S |
|---|---|
分子量 |
293.25 g/mol |
IUPAC 名称 |
disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1 |
InChI 键 |
MUCIEDHPXAQZRB-OVEMJYDDSA-L |
手性 SMILES |
CC(CC(=O)[O-])SC[C@@H](C(=O)[O-])NC(=O)C.[Na+].[Na+] |
规范 SMILES |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


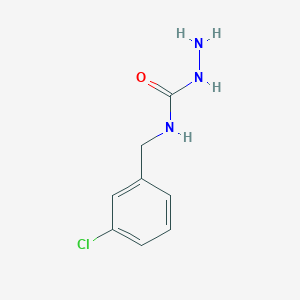

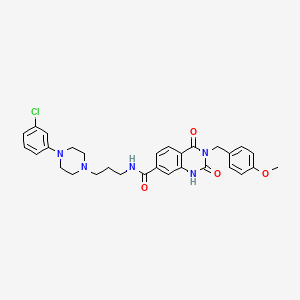
![N-[6-(trifluoromethyl)quinolin-2-yl]acetamide](/img/structure/B14110905.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
![N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110907.png)
![N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110908.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110914.png)
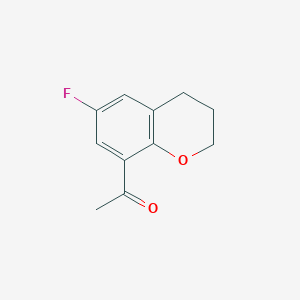
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14110937.png)
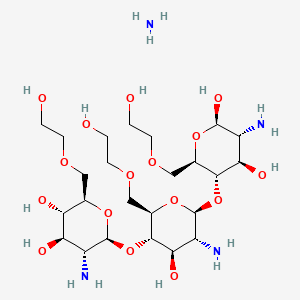
![N-[(E)-1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride](/img/structure/B14110948.png)
